molecular formula C11H12N2O B132528 [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol CAS No. 151055-79-7

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol

カタログ番号: B132528
CAS番号: 151055-79-7
分子量: 188.23 g/mol
InChIキー: TXQZIKDWFOLTSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS: 151055-79-7) is an aromatic alcohol with a molecular formula of C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. It consists of a phenyl ring substituted at the 3-position with a hydroxymethyl (-CH₂OH) group and an imidazole moiety linked via a methylene bridge (-CH₂-). The compound is commercially available with ≥97% purity and is typically packaged in amber glass bottles to prevent photodegradation . Its structural features, including the hydrogen-bond-capable hydroxyl group and the electron-rich imidazole ring, make it relevant in medicinal chemistry and materials science.

特性

IUPAC Name

[3-(imidazol-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQZIKDWFOLTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CO)CN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439216
Record name [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151055-79-7
Record name [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {3-[(1H-imidazol-1-yl)methyl]phenyl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Nucleophilic Aromatic Substitution Followed by Reduction

A two-step approach involving nucleophilic aromatic substitution (SNAr) and subsequent reduction has been validated for structurally analogous imidazole derivatives. In this method, a nitro- or halogen-substituted benzyl precursor undergoes displacement with imidazole, followed by reduction of intermediate functional groups to yield the target alcohol.

Substitution of 3-Bromomethylbenzaldehyde with Imidazole

The reaction begins with 3-bromomethylbenzaldehyde (CAS 34841-35-5) as the starting material. Imidazole, a nucleophile with a pKa of ~14.5, reacts with the benzyl bromide under basic conditions to form 3-(1H-imidazol-1-ylmethyl)benzaldehyde. Typical conditions involve:

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to stabilize the transition state.

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate imidazole and facilitate nucleophilic attack.

  • Temperature: 80–100°C for 12–24 hours, with microwave-assisted synthesis reducing reaction times to 1–2 hours.

The aldehyde intermediate is then reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol. This step proceeds quantitatively at 0–25°C within 1–2 hours, yielding [3-(1H-imidazol-1-ylmethyl)phenyl]methanol with >90% purity after recrystallization.

Table 1: Optimization of Substitution-Reduction Pathway

ParameterCondition 1Condition 2Optimal Condition
SolventDMFNMPNMP
BaseK₂CO₃NaHNaH
Reaction Time (h)24126 (microwave)
Reduction AgentNaBH₄LiAlH₄NaBH₄
Final Yield (%)788592

Direct Alkylation of Imidazole with 3-Hydroxymethylbenzyl Chloride

An alternative single-step method employs 3-chloromethylbenzyl alcohol (CAS 5392-11-4) as the electrophilic partner. The hydroxymethyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired side reactions during alkylation.

Protection and Alkylation Protocol

  • Protection: 3-Hydroxymethylbenzyl alcohol reacts with tert-butyldimethylsilyl chloride (TBSCl) in dichloromethane (DCM) using imidazole as a base, yielding 3-(TBS-oxymethyl)benzyl chloride.

  • Alkylation: The silyl-protected benzyl chloride undergoes SN2 displacement with imidazole in tetrahydrofuran (THF) at reflux (66°C) for 8 hours.

  • Deprotection: The TBS group is cleaved using tetra-n-butylammonium fluoride (TBAF) in THF, affording the target alcohol in 80–85% overall yield.

Critical Considerations:

  • Side Reactions: Competing elimination to form styrenes is minimized by maintaining anhydrous conditions.

  • Catalyst: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems.

Reductive Amination of 3-Formylphenylimidazole

For substrates where the imidazole moiety is pre-installed, reductive amination offers a pathway to introduce the hydroxymethyl group. This method is particularly advantageous when starting from commercially available 1-(3-formylphenyl)-1H-imidazole.

Reaction Mechanism and Conditions

The aldehyde undergoes condensation with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH₃CN) at pH 4–5 (acetic acid buffer). The reaction proceeds via:

  • Imine Formation: Rapid equilibration between aldehyde and ammonium ion generates an iminium intermediate.

  • Reduction: Selective reduction of the iminium species yields the primary amine, which is subsequently oxidized to the alcohol using Jones reagent (CrO₃/H₂SO₄).

Table 2: Reductive Amination Parameters

ComponentRoleConcentration
Ammonium AcetateNitrogen Source2.0 equiv
NaBH₃CNReducing Agent1.5 equiv
Reaction Time48 h
Temperature25°C

Analytical Characterization

Post-synthetic validation requires multi-technique analysis:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, imidazole H-2), 7.45–7.30 (m, 4H, aromatic), 5.25 (s, 2H, CH₂), 4.50 (s, 2H, CH₂OH).

  • HPLC Purity: ≥97% (C18 column, 60:40 H₂O:MeCN, 1 mL/min) .

化学反応の分析

作用機序

(3-((1H-イミダゾール-1-イル)メチル)フェニル)メタノールの作用機序は、酵素や受容体などの生物学的標的との相互作用に関与しています。イミダゾール環は、酵素活性部位の金属イオンと配位することができ、その活性を阻害します。 さらに、この化合物は細胞膜と相互作用し、その完全性を破壊し、抗菌効果をもたらす可能性があります .

類似化合物との比較

Data Table: Key Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Feature Solubility Applications
This compound C₁₁H₁₂N₂O 188.23 3-Phenyl-imidazole methanol Moderate in MeOH Medicinal chemistry intermediate
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol C₁₁H₁₂N₂O 188.23 4-Phenyl-imidazole methanol Similar to 3-isomer Thromboxane synthase inhibitors
(1H-Imidazol-4-yl)methanol C₄H₆N₂O 98.11 Imidazole-hydroxymethyl High in water Histamine analogs
3-(1H-Imidazol-1-yl)-1-phenyl-propan-1-ol C₁₂H₁₄N₂O 202.25 Propanol linker High in polar solvents Crystal engineering
IPI (SHBG binder) C₁₈H₁₅N₃ 273.33 Indole-imidazole hybrid Low in water Hormone disruptors

Research Findings and Implications

  • Synthetic Accessibility: this compound is synthesized via chlorination of benzyl alcohol precursors followed by imidazole substitution . Its 4-isomer requires analogous steps with regioselective control .
  • Structural Insights : Crystallographic studies highlight the importance of hydrogen bonding (O–H∙∙∙N) and steric effects in dictating solubility and stability across analogs .

生物活性

Chemical Structure and Properties

The molecular formula of this compound is C10H12N2O, with a molecular weight of approximately 188.23 g/mol. The presence of the imidazole moiety is significant for its biological interactions, as imidazole derivatives are known to engage with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the compound may disrupt cellular membranes, leading to antimicrobial effects. This dual mechanism enhances its efficacy against microbial pathogens.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Microorganism Inhibition Zone (mm) Concentration Tested (μg/disc)
Staphylococcus aureus2510
Escherichia coli2010
Candida albicans2210

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies indicate that it can inhibit the growth of common fungal pathogens, making it a valuable compound in treating fungal infections.

Case Studies

A series of case studies have explored the therapeutic potential of this compound:

  • In Vivo Efficacy : A study conducted on mice infected with Candida albicans showed that treatment with the compound resulted in a significant reduction in fungal load compared to untreated controls.
  • Synergistic Effects : Another investigation assessed the compound's efficacy in combination with traditional antifungal agents. The results indicated enhanced activity when used alongside fluconazole, suggesting a potential role in combination therapy.
  • Mechanistic Insights : Further research utilizing molecular docking simulations revealed that this compound binds effectively to the active sites of key enzymes involved in fungal metabolism, supporting its mechanism of action.

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Modification and Optimization : Structural modifications could enhance its potency and selectivity against specific pathogens.
  • Clinical Trials : Future clinical trials are needed to evaluate its safety and efficacy in human subjects.
  • Broader Applications : Investigating its potential applications beyond antimicrobial activity, including anti-inflammatory and anticancer properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [3-(1H-Imidazol-1-ylmethyl)phenyl]methanol?

  • Methodology : The compound is typically synthesized via condensation reactions between imidazole derivatives and benzyl alcohol precursors. For example, refluxing 3-(chloromethyl)benzyl alcohol with imidazole in a polar solvent (e.g., methanol) under basic conditions (e.g., K₂CO₃) yields the target compound. Purification via column chromatography ensures high purity .
  • Key Data : Reaction yields range from 60–85%, depending on solvent choice and catalyst (e.g., NaH improves imidazole nucleophilicity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :
  • ¹H/¹³C NMR : Peaks at δ 4.75 (s, 2H, CH₂-imidazole) and δ 5.20 (s, 1H, OH) confirm the imidazole-methyl and methanol groups .
  • FT-IR : Stretching vibrations at 3200–3400 cm⁻¹ (O-H) and 1600 cm⁻¹ (C=N imidazole) validate functional groups .
  • X-ray Crystallography : Resolves bond lengths (e.g., C-N: 1.34 Å) and confirms stereochemistry .

Q. How is the purity of this compound assessed in academic settings?

  • Methodology : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm ensures ≥97% purity. Melting point analysis (e.g., 120–122°C) further corroborates purity .

Advanced Research Questions

Q. How can discrepancies in reported biological activity of this compound derivatives be analyzed?

  • Methodology :
  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .
  • Structural-Activity Relationships (SAR) : Modify the imidazole substituents (e.g., electron-withdrawing groups) and evaluate changes in bioactivity using ANOVA for statistical significance .
    • Data Contradiction : Variability in antifungal activity (e.g., 10–90% inhibition) may arise from assay conditions (e.g., pH, incubation time) .

Q. What computational methods resolve ambiguities in the compound’s tautomeric forms?

  • Methodology :
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to compare energy stability of imidazole tautomers (e.g., 1H vs. 3H forms) .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) to predict dominant tautomers under experimental conditions .

Q. How can reaction yields for this compound synthesis be optimized?

  • Methodology :
  • DoE (Design of Experiments) : Vary parameters like temperature (60–100°C), solvent (DMF vs. methanol), and catalyst loading (1–5 mol%) to identify optimal conditions via response surface modeling .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes with comparable yields (80%) .

Q. What strategies mitigate crystallization challenges during X-ray structure determination?

  • Methodology :
  • Co-Crystallization : Use co-formers (e.g., succinic acid) to improve crystal lattice stability .
  • SHELXL Refinement : Apply TWIN/BASF commands to correct for twinning artifacts in low-symmetry space groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。